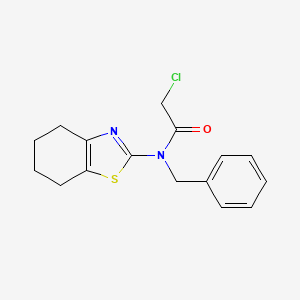

![molecular formula C17H19NO4S B2856808 N-(4-甲基苯基)-N-[(4-甲基苯基)磺酰基]甘氨酸甲酯 CAS No. 418804-41-8](/img/structure/B2856808.png)

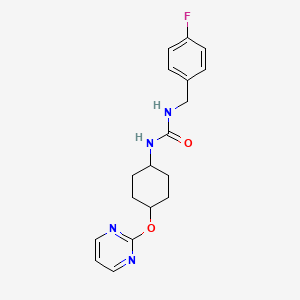

N-(4-甲基苯基)-N-[(4-甲基苯基)磺酰基]甘氨酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

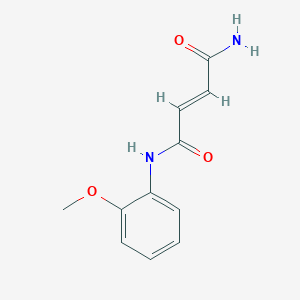

Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research due to its unique properties and potential applications.

科学研究应用

Inhibitors for Inducible Nitric Oxide Synthase

This compound has been explored as a potential inhibitor for inducible nitric oxide synthase (iNOS). iNOS plays a significant role in inflammatory diseases, and inhibitors can be valuable in the treatment of conditions such as arthritis, asthma, and septic shock. The analogues of this compound have been synthesized and evaluated for their inhibitory activity, which is crucial for developing new therapeutic agents .

PET Tracer Development for iNOS

The compound has also been investigated for its use in developing PET tracers for iNOS. This application is particularly important in medical imaging to diagnose and monitor various diseases. The ability to visualize iNOS expression in vivo can provide insights into the disease state and the effectiveness of therapeutic interventions .

Synthesis of Drug Candidates

As a versatile building block, this compound is used in the synthesis of various drug candidates. Its structural features make it suitable for creating a wide range of medicinal compounds, which can lead to the development of new drugs with potential applications in treating different diseases .

Kinetics Study in Microflow Systems

The compound’s kinetics have been studied in microflow systems, which are an emerging field in chemical synthesis. These studies help in understanding the reaction mechanisms and optimizing the synthesis process, making it more efficient and scalable for industrial applications .

Selective Acylation Reactions

Selective acylation is a critical reaction in organic synthesis, and this compound has been used to study selective acylation processes. Understanding these reactions can lead to more efficient synthesis routes for complex organic molecules, which are often used in pharmaceuticals .

Intermediate in Continuous Synthesis Processes

Continuous synthesis is gaining popularity in the pharmaceutical industry due to its efficiency and sustainability. This compound serves as an intermediate in continuous synthesis processes, particularly in the production of benzamide derivatives that are key intermediates in many drugs .

属性

IUPAC Name |

methyl 2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-13-4-8-15(9-5-13)18(12-17(19)22-3)23(20,21)16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJAZQLCOFHIME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2856727.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2856728.png)

![(2Z)-N-(4-chlorophenyl)-2-[(2-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2856729.png)

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856740.png)

![2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2856744.png)